3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazole-pyrazinone scaffold with a trifluoromethyl (-CF₃) group at position 2. Its structure is characterized by a bicyclic system where the triazole ring is annulated with a pyrazinone moiety. Its synthesis typically involves cyclization reactions of 3-hydrazinopyrazin-2(1H)-one intermediates with carbonyl-containing reagents activated by carbonyldiimidazole (CDI) in anhydrous DMFA .
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a promising candidate for drug development. Spectral confirmation (¹H NMR) reveals distinctive doublets for H-5 and H-6 protons of the pyrazinone fragment at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .
Properties
IUPAC Name |
3-(trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBEPXPVPRRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps :
Hydrazine Substitution: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is maintained at 60-61°C for 15 hours.
Trifluoroacetyl Group Induction: Chlorobenzene and trifluoroacetic anhydride are added to the mixture, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.
Cyclization and Pyrazine Ring Reduction: The mixture is subjected to reduced pressure concentration, and the pH is adjusted to 12. Organic phases are separated, and impurities are removed to obtain the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like palladium on carbon.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated products .
Scientific Research Applications
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
7-(4-Fluorobenzyl)-3-Thioxo-2,3-Dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Structural Differences : Replaces the trifluoromethyl group at position 3 with a thioxo (-S) group and introduces a 4-fluorobenzyl substituent at position 5.
- Synthesis: Prepared via cyclization of N1-(4-fluorobenzyl)-3-hydrazinopyrazin-2-one with thiocarbonyl reagents. Validated by non-aqueous potentiometric titration (accuracy: 99.0–101.0%; uncertainty: ≤0.22%) .
Sitagliptin-Related Derivatives
- Structural Differences: Sitagliptin (a DPP-4 inhibitor) contains a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl group linked to an amino-butanone moiety. The trifluoromethyl group is retained, but the pyrazinone ring is saturated (5,6,7,8-tetrahydro) .
- Pharmacological Relevance: Demonstrates hypoglycemic activity. Novel salts (e.g., gentisate, adipate) improve crystallinity and bioavailability .
3-Alkyl/Aryl-Substituted Derivatives
- Structural Differences : Substituents at position 3 include alkylthio, alkylsulfinyl, or heteroaryl groups. For example, 3-pyrazinyl derivatives exhibit P2X7 receptor antagonism .
- Synthesis: Achieved via cyclization of 3-hydrazinopyrazin-2-ones with activated carboxylic acids or heteroaryl chlorides .
- Activity : These derivatives show anti-inflammatory and analgesic properties, with chiral separation (e.g., (6S)-isomer) enhancing potency .
Antimicrobial [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-ones
- Structural Differences: Feature substituents like 2-fluoro-4-nitrophenoxy at position 8 or amino groups at position 6 .
- Activity : Exhibit broad-spectrum antimicrobial and antifungal effects, addressing drug-resistant infections .
Comparative Analysis Table
Key Research Findings
- Trifluoromethyl Advantage : The -CF₃ group in this compound enhances metabolic stability compared to thioxo or alkyl analogs, making it more suitable for oral drugs .
- Synthetic Flexibility : CDI activation allows diverse substitution at position 3, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Impurity Control : Degradation products (e.g., 3-(trifluoromethyl)-6,7-dihydrotriazolo[4,3-a]pyrazin-8-one) must be monitored to ensure drug safety .
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant attention in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its biological activity, focusing on its applications in drug development, potential therapeutic effects, and mechanisms of action.
- IUPAC Name: this compound
- Molecular Formula: C6H3F3N4O
- Molecular Weight: 188.11 g/mol
- CAS Number: 486460-20-2
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. For example:
- A study demonstrated that a hybrid molecule incorporating this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells .
- The mechanism involves modulation of cell cycle progression and induction of apoptosis in affected cells.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
- The specific mechanisms are believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation: It can bind to specific receptors that regulate cell signaling pathways associated with growth and survival.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a derivative of this compound on Jurkat leukemia cells. Results indicated:
- Significant cytotoxicity was observed at concentrations as low as 5 µM.
- Flow cytometry analysis revealed alterations in cell cycle phases, with increased apoptosis rates noted at higher concentrations (10 µM) .
Case Study 2: Antimicrobial Testing
In another study assessing its antimicrobial properties:
- The compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were determined to be effective at concentrations ranging from 0.5 to 2 µg/mL depending on the strain .
Applications in Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored for:
- Development of new anticancer agents targeting specific pathways involved in tumor growth.
- Formulation of novel antibiotics capable of overcoming resistance mechanisms in pathogenic bacteria.
Q & A
Q. Q: What is the most reliable synthetic route for preparing 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, and how is the product structurally validated?
A: A robust method involves cyclizing 3-hydrazinopyrazin-2-ones with trifluoroacetic acid derivatives activated by carbonyldiimidazole (CDI) in anhydrous DMFA under reflux for 24 hours. Post-synthesis, structural validation is achieved via 1H NMR spectroscopy , where characteristic doublets for H-5 and H-6 protons of the pyrazinone fragment appear at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Elemental analysis further confirms purity .
Advanced Synthesis: Avoiding By-Products
Q. Q: How can researchers minimize by-product formation during the synthesis of 3-trifluoromethyl derivatives using acid chlorides?
A: Acid chlorides are prone to hydrolysis by residual moisture, leading to impurities like unreacted starting acids. To mitigate this, replace acid chlorides with CDI-activated carboxylic acids, which reduce side reactions. Ensure solvents are rigorously dried (e.g., anhydrous DMFA) and reaction conditions exclude moisture. Impurity analysis via HPLC can confirm the absence of hydrolyzed by-products .
Quantitative Analysis: Non-Aqueous Potentiometric Titration
Q. Q: What validation parameters are critical for quantifying 3-trifluoromethyl derivatives via non-aqueous potentiometric titration?
A: Validation requires confirming linearity (R² ≥ 0.999), accuracy (98–102% recovery), and precision (RSD ≤ 1.0%). For example, dissolve 0.250 g of the compound in 30 mL acetic anhydride and titrate with 0.1 M perchloric acid. Calculate purity using:
Uncertainty should not exceed 1.00% .
Impurity Profiling via HPLC
Q. Q: How are impurities identified and quantified in 3-trifluoromethyl derivatives?
A: Use reverse-phase HPLC with UV detection (λ = 254 nm). Key impurities include:
- Impurity A : Residual 3-hydrazinopyrazin-2-one (synthesis intermediate).
- Impurity B : Oxidative degradation product (e.g., 3,8-dione derivative).
Method validation ensures specificity, sensitivity (LOQ ≤ 0.05%), and linearity across 0.1–1.5% impurity ranges. Total impurities should not exceed 0.5% .
Stability Studies under Stress Conditions
Q. Q: What degradation pathways are observed in stability studies of 3-trifluoromethyl derivatives?
A: Under oxidative stress (e.g., H₂O₂), the compound forms 3,8-dione derivatives via oxidation of the thioxo group. Hydrolytic degradation in acidic/basic conditions leads to ring-opening products. Monitor mass loss during drying (≤ 0.5%) and use accelerated stability testing (40°C/75% RH) to predict shelf-life .
Pharmacological Activity: P2X7 Receptor Antagonism
Q. Q: What experimental approaches validate the P2X7 receptor antagonism of 3-trifluoromethyl derivatives?
A: Use calcium flux assays in HEK293 cells expressing human P2X7 receptors. Pre-treat cells with test compounds (1–10 µM), then stimulate with ATP (1 mM). Measure intracellular Ca²⁺ using fluorescent dyes (e.g., Fluo-4). IC₅₀ values are derived from dose-response curves. Chiral SFC separation (e.g., CHIRALCEL OD-H column) isolates enantiomers for stereospecific activity assessment .
Computational Prediction of Biological Activity
Q. Q: How can PASS software predict the pharmacological potential of 3-trifluoromethyl derivatives?
A: PASS (Prediction of Activity Spectra for Substances) evaluates Pa (probability "to be active") and Pi (probability "to be inactive") scores. Input the compound’s SMILES string to predict cytotoxicity, membrane stabilization, and receptor antagonism (e.g., adenosine/P2X7). Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Method: Chiral Resolution of Enantiomers
Q. Q: What chromatographic methods resolve enantiomers of 3-trifluoromethyl derivatives?
A: Use supercritical fluid chromatography (SFC) with a CHIRALCEL OD-H column (5 µm, 250 × 20 mm). Mobile phase: 70% CO₂/30% methanol. Monitor elution order via polarimetric detection ([α] = −44° in CHCl₃ for the active enantiomer). Isolate >99% enantiomeric excess (ee) fractions for preclinical testing .
Structural Analogs and Bioisosterism
Q. Q: How does bioisosteric replacement in the triazolopyrazine core affect activity?
A: Replacing the trifluoromethyl group with alkyl/aryl substituents alters receptor binding. For example, 3-alkyl derivatives show enhanced P2X7 antagonism due to hydrophobic interactions. In contrast, 3-sulfonyl groups increase metabolic stability but reduce solubility. SAR studies guide optimization for target selectivity .
Methodological Challenges in Scale-Up
Q. Q: What challenges arise during the scale-up of 3-trifluoromethyl derivative synthesis?
A: Key issues include:
- Exothermic reactions : Control reflux temperature (100°C) to prevent decomposition.
- Solvent volume : Optimize DMFA usage to reduce waste and improve yield (target >85%).
- Purification : Recrystallize from DMFA/i-propanol (1:2 v/v) to remove residual CDI and imidazole by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
